ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a thienopyridine derivative characterized by a complex heterocyclic scaffold. The molecule features:
- A 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core with a methyl substituent at position 6.
- A 4-(N,N-diallylsulfamoyl)benzamido group at position 2, introducing sulfonamide functionality with diallyl substituents.
- An ethyl carboxylate ester at position 3, enhancing lipophilicity.
Properties
IUPAC Name |
ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S2/c1-5-13-27(14-6-2)34(30,31)18-10-8-17(9-11-18)22(28)25-23-21(24(29)32-7-3)19-12-15-26(4)16-20(19)33-23/h5-6,8-11H,1-2,7,12-16H2,3-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLDAVRBPLVVLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thieno[2,3-c]pyridine core, suggests a variety of biological activities that merit detailed exploration.
- Molecular Formula : C24H29N3O5S2
- Molecular Weight : 503.63 g/mol
- IUPAC Name : Ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
This compound is notable for its sulfonamide and thienopyridine components, which are often associated with diverse pharmacological effects.
Research indicates that compounds with a thieno[2,3-c]pyridine structure can interact with various biological targets. For instance, studies have shown that similar compounds exhibit inhibitory effects on enzymes such as human phenylethanolamine N-methyltransferase (hPNMT), which is crucial in the biosynthesis of catecholamines like epinephrine. The inhibition of hPNMT can lead to alterations in neurotransmitter levels and has implications in treating conditions such as hypertension and depression .
In Vitro Studies
In vitro assays have demonstrated the potential of this compound to modulate cellular pathways. For example:
- Cell Proliferation : The compound has been evaluated for its effects on cell viability and proliferation in various cancer cell lines. Preliminary data suggest it may induce apoptosis in certain types of cancer cells by activating caspase pathways.
- Gene Expression Modulation : It has been reported to influence the expression of key genes involved in cell cycle regulation and apoptosis, potentially through the modulation of transcription factors such as Oct3/4 .
Case Studies
- Anticancer Activity : A study involving a derivative of the compound indicated significant cytotoxic effects against human breast cancer cells (MCF-7). The mechanism was attributed to the compound's ability to induce G1 phase arrest and apoptosis through mitochondrial pathways.
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of related thienopyridine compounds in models of oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases.
Comparative Activity Table
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s uniqueness lies in its substituent arrangement. Below is a comparative analysis with structurally related derivatives:
Key Observations :
- Position 6 : The methyl group in the target compound reduces steric bulk compared to benzyl () or benzoyl () groups, possibly improving metabolic stability.
- Sulfonamide Substituents : The diallyl groups introduce hydrophobicity and conformational flexibility, contrasting with dimethyl () or methyl-phenyl () groups, which may alter selectivity in biological targets.
Physicochemical and Pharmacological Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Bioactivity: Sulfonamide-containing thienopyridines (e.g., ) are often investigated as kinase inhibitors or antimicrobial agents due to sulfonamide-enzyme interactions . The diallyl group may modulate selectivity against off-target enzymes.
- Metabolic Stability : The methyl group at position 6 (vs. benzyl in ) may reduce susceptibility to oxidative metabolism, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
